molecular formula C16H9NO2 B086040 7-Nitrofluoranthene CAS No. 13177-31-6

7-Nitrofluoranthene

Cat. No. B086040
CAS RN: 13177-31-6
M. Wt: 247.25 g/mol
InChI Key: JBCOKTTXCKLQBB-UHFFFAOYSA-N
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Description

7-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. 7-Nitrofluoranthene is known to have mutagenic and carcinogenic properties and is therefore considered a hazardous chemical. However, it has also been found to have a number of useful applications in scientific research.

Mechanism Of Action

The mechanism of action of 7-Nitrofluoranthene involves the formation of DNA adducts. When 7-Nitrofluoranthene enters the body, it is metabolized by enzymes in the liver to form reactive intermediates that can react with DNA. The resulting DNA adducts can cause mutations and lead to the development of cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Nitrofluoranthene are largely related to its mutagenic and carcinogenic properties. It has been shown to cause DNA damage and mutations in a variety of cell types. In animal studies, exposure to 7-Nitrofluoranthene has been linked to the development of tumors in the liver, lungs, and other organs.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Nitrofluoranthene in lab experiments is that it is a well-characterized compound with known properties. This makes it a useful tool for studying the metabolism and toxicology of 7-Nitrofluoranthenes. However, its mutagenic and carcinogenic properties make it a hazardous chemical that must be handled with care. Additionally, its insolubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research involving 7-Nitrofluoranthene. One area of interest is the development of new methods for detecting DNA damage using fluorescent probes. Another area of research is the development of safer and more effective methods for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, there is ongoing research into the mechanisms by which 7-Nitrofluoranthene causes DNA damage and mutations, with the goal of developing new strategies for preventing and treating cancer.

Synthesis Methods

The synthesis of 7-Nitrofluoranthene involves a multi-step process that begins with the reaction of fluoranthene with nitric acid. The resulting nitrofluoranthene is then reduced to 7-nitrofluoranthene using a reducing agent such as zinc dust. The final product is purified using column chromatography.

Scientific Research Applications

7-Nitrofluoranthene is commonly used in scientific research as a fluorescent probe for the detection of DNA damage. It can also be used as a model compound for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, it has been used as a standard reference material for the calibration of analytical instruments.

properties

CAS RN

13177-31-6

Product Name

7-Nitrofluoranthene

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

7-nitrofluoranthene

InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H

InChI Key

JBCOKTTXCKLQBB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-]

Other CAS RN

13177-31-6

synonyms

7-NITROFLUORANTHENE

Origin of Product

United States

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